molecular formula C13H18OSi B14252751 Silane, trimethyl[(2-methyl-1H-inden-3-yl)oxy]- CAS No. 211870-30-3

Silane, trimethyl[(2-methyl-1H-inden-3-yl)oxy]-

Cat. No.: B14252751
CAS No.: 211870-30-3
M. Wt: 218.37 g/mol
InChI Key: QSPQGNGFVMFCBF-UHFFFAOYSA-N
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Description

Silane, trimethyl[(2-methyl-1H-inden-3-yl)oxy]- is a chemical compound with the molecular formula C13H18OSi It is a derivative of silane, where the silicon atom is bonded to three methyl groups and an oxygen atom, which is further bonded to a 2-methyl-1H-inden-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, trimethyl[(2-methyl-1H-inden-3-yl)oxy]- typically involves the reaction of trimethylchlorosilane with 2-methyl-1H-indene-3-ol. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Anhydrous toluene or dichloromethane

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of Silane, trimethyl[(2-methyl-1H-inden-3-yl)oxy]- may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

Silane, trimethyl[(2-methyl-1H-inden-3-yl)oxy]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the compound into silane derivatives with different substituents.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of silane derivatives with different functional groups.

Scientific Research Applications

Silane, trimethyl[(2-methyl-1H-inden-3-yl)oxy]- has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.

    Biology: Employed in the modification of biomolecules for improved stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Silane, trimethyl[(2-methyl-1H-inden-3-yl)oxy]- involves its ability to form stable bonds with various substrates. The silicon atom in the compound can interact with different molecular targets, leading to the formation of stable complexes. These interactions are often mediated by the trimethylsilyl group, which can undergo various chemical transformations, allowing the compound to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl derivatives: Compounds like trimethylsilyl chloride and trimethylsilyl ether share similar structural features.

    Indene derivatives: Compounds such as 2-methyl-1H-indene and its derivatives have comparable indene moieties.

Uniqueness

Silane, trimethyl[(2-methyl-1H-inden-3-yl)oxy]- is unique due to the combination of the trimethylsilyl group and the 2-methyl-1H-inden-3-yl group. This unique structure imparts specific chemical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

211870-30-3

Molecular Formula

C13H18OSi

Molecular Weight

218.37 g/mol

IUPAC Name

trimethyl-[(2-methyl-3H-inden-1-yl)oxy]silane

InChI

InChI=1S/C13H18OSi/c1-10-9-11-7-5-6-8-12(11)13(10)14-15(2,3)4/h5-8H,9H2,1-4H3

InChI Key

QSPQGNGFVMFCBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C1)O[Si](C)(C)C

Origin of Product

United States

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